molecular formula C15H21N5O2 B6772673 N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxamide

N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxamide

Cat. No.: B6772673
M. Wt: 303.36 g/mol
InChI Key: BJGMPBZPCCVQTL-UHFFFAOYSA-N
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Description

N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxamide is a complex organic compound featuring a triazole ring fused with a cyclobutyl group and an oxazole ring substituted with a methyl and a 2-methylpropyl group

Properties

IUPAC Name

N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-8(2)7-11-16-9(3)12(22-11)14(21)18-15-17-13(19-20-15)10-5-4-6-10/h8,10H,4-7H2,1-3H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGMPBZPCCVQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CC(C)C)C(=O)NC2=NNC(=N2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the triazole core. One common approach is the cyclization of hydrazine derivatives with diketones or β-diketones to form the triazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: Triazole derivatives are known for their antimicrobial properties, and this compound may be investigated for its potential as an antimicrobial agent.

Medicine: The compound's biological activity may be explored for therapeutic applications, such as anticancer or anti-inflammatory agents.

Industry: Its unique chemical structure may find applications in material science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • N-(5-trifluoromethyl-1H-1,2,4-triazol-3-yl) derivatives: These compounds share the triazole core but differ in the substituents on the triazole ring.

  • N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides: These compounds have a similar structure but with different substituents on the triazole ring.

Uniqueness: The presence of the cyclobutyl group and the specific substitution pattern on the oxazole ring make this compound unique compared to other triazole derivatives.

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